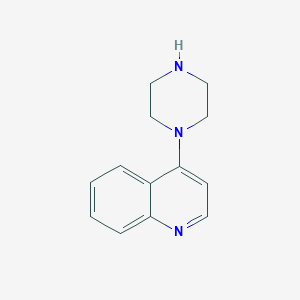

4-Piperazin-1-yl-quinoline

Vue d'ensemble

Description

4-Piperazin-1-yl-quinoline is a heterocyclic compound that features a quinoline ring fused with a piperazine moietyIt has been studied for its antibacterial, antitubercular, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperazin-1-yl-quinoline typically involves the reaction of 4,7-dichloroquinoline with anhydrous piperazine in a polar protic solvent. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution of the chlorine atom by the piperazine moiety .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Piperazin-1-yl-quinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced or modified

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₅N₃

Molecular Weight : 215.28 g/mol

Appearance : White to off-white solid

Solubility : Soluble in organic solvents like DMSO and ethanol

The compound features a quinoline core substituted with a piperazine moiety, contributing to its unique chemical properties. This structural configuration allows it to interact with various biological targets, making it a valuable scaffold in drug design.

Medicinal Chemistry

4-Piperazin-1-yl-quinoline derivatives have been extensively studied for their antimicrobial , anticancer , and antimalarial activities. The following table summarizes notable biological activities:

The compound's mechanism of action involves inhibition of specific enzymes and receptors, affecting cellular processes such as apoptosis and metabolic regulation.

Research has shown that this compound exhibits various biological properties:

- Antimalarial Activity : It demonstrates potent activity against malaria parasites, making it a candidate for developing new antimalarial drugs.

- Anticancer Properties : Studies indicate that derivatives can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Neuropharmacological Effects : The compound has been linked to serotonin uptake inhibition, indicating potential applications in treating mood disorders.

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

- Antimalarial Efficacy Study : A study conducted on infected mice models demonstrated significant reduction in parasitemia when treated with the compound, showcasing its potential as an effective antimalarial agent.

- Breast Cancer Models : In vitro studies indicated that specific derivatives had higher cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like doxorubicin, suggesting promising anticancer properties.

- VEGFR-II Inhibition Study : Research exploring the binding affinity of certain derivatives to VEGFR-II revealed potential for targeting angiogenesis in cancer therapy, providing insights into their mechanism of action in tumor growth inhibition .

Mécanisme D'action

The mechanism of action of 4-Piperazin-1-yl-quinoline involves its interaction with specific molecular targets. For instance, in its antibacterial activity, it inhibits the synthesis of bacterial DNA by intercalating into the DNA strands, thereby preventing replication and transcription. In cancer cells, it disrupts cellular processes by interfering with key signaling pathways .

Comparaison Avec Des Composés Similaires

Piperaquine: A bisquinoline compound used as an antimalarial agent.

Chloroquine: Another quinoline derivative with antimalarial properties.

Quinoline N-oxides: Oxidized derivatives of quinoline with various biological activities

Uniqueness: 4-Piperazin-1-yl-quinoline stands out due to its dual functionality, combining the properties of both quinoline and piperazine moieties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .

Activité Biologique

4-Piperazin-1-yl-quinoline is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Derivatives

The core structure of this compound is characterized by a quinoline ring fused with a piperazine moiety. This structural arrangement enhances its interaction with various biological targets, leading to a wide range of pharmacological effects. Notably, derivatives of this compound, such as 7-chloro-4-(piperazin-1-yl)quinoline, have been extensively studied for their therapeutic potential.

Antimalarial Activity

One of the most notable activities of this compound derivatives is their antimalarial efficacy. For instance, N-acylhydrazones derived from 7-chloro-4-piperazin-1-yl-quinoline have demonstrated significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Compound F12 inhibited hematin formation, crucial for the parasite's survival, while compound F24 showed superior activity compared to metronidazole, a standard amoebicidal drug .

Anticancer Activity

The anticancer properties of this compound derivatives have been highlighted in several studies. A series of compounds synthesized based on this scaffold exhibited potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. Notably, one derivative (4q) demonstrated IC50 values of 6.502 µM against MCF-7 cells and 11.751 µM against PC3 cells, comparable to doxorubicin . This anticancer activity is attributed to the inhibition of key signaling pathways involved in tumor growth.

Anti-inflammatory and Analgesic Activities

Research has also indicated that derivatives like 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone exhibit significant anti-inflammatory and analgesic properties. In vitro studies using RAW 264.7 murine macrophages showed that these compounds effectively inhibited nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation . The most potent derivative achieved a NO inhibition rate of 74.1%, indicating its potential as a therapeutic agent for inflammatory conditions.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of enzymes such as DNA topoisomerase II, which is crucial for DNA replication in cancer cells .

- Receptor Modulation : Some compounds exhibit selective binding to dopamine receptors (D2/D3), influencing neuroprotective effects that may be beneficial in conditions like Parkinson's disease .

- Reduction of Inflammatory Mediators : The anti-inflammatory effects are primarily mediated through the downregulation of iNOS and COX-2 expression, leading to decreased production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives:

Propriétés

IUPAC Name |

4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSWRHKBLLDUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364187 | |

| Record name | 4-Piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118306-89-1 | |

| Record name | 4-Piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118306-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the 7-chloro-4-(piperazin-1-yl)quinoline structure so interesting for medicinal chemistry?

A: The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a versatile starting point for developing drugs with diverse biological activities. This versatility stems from its ability to be chemically modified and combined with other pharmacophores. Research has shown its potential for targeting various diseases, including malaria [], parasitic infections [, ], HIV [], diabetes [], cancer [, ], and neurological disorders [].

Q2: Can you elaborate on the antiparasitic activity of 7-chloro-4-(piperazin-1-yl)quinoline derivatives?

A: Studies have demonstrated promising antiparasitic activity of certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives, particularly against Entamoeba histolytica and Giardia intestinalis []. A hybrid molecule combining this scaffold with a nitroimidazole moiety (7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline) exhibited potent activity against both parasites, with an IC50 of approximately 1 µM []. This activity was notably higher than metronidazole, a standard antiparasitic drug [].

Q3: How does the structure of 7-chloro-4-(piperazin-1-yl)quinoline derivatives impact their anti-cancer activity?

A: Researchers have explored Structure-Activity Relationship (SAR) by synthesizing various derivatives and evaluating their effects on cancer cell lines []. For instance, introducing a 2-(N-substituted-amino)ethanone moiety at the piperazine nitrogen of 7-chloro-4-(piperazin-1-yl)quinoline led to potent cytotoxic activity against breast cancer (MCF-7) and prostate cancer (PC3) cells []. This modification, particularly with a 4-bromobenzyl substituent, showed promising VEGFR-II inhibitory activity, suggesting its potential as an anti-cancer agent [].

Q4: Are there any studies investigating the anti-inflammatory potential of 7-chloro-4-(piperazin-1-yl)quinoline derivatives?

A: Yes, research has explored the anti-inflammatory and analgesic properties of 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone []. This compound exhibited strong inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages, indicating anti-inflammatory potential []. Furthermore, it suppressed the expression of inflammatory markers like iNOS and COX-2 []. In vivo studies demonstrated its effectiveness in reducing carrageenan-induced paw edema in mice, further supporting its anti-inflammatory activity [].

Q5: What is known about the toxicity of 7-chloro-4-(piperazin-1-yl)quinoline derivatives?

A5: While several studies showcase the therapeutic potential of 7-chloro-4-(piperazin-1-yl)quinoline derivatives, information regarding their toxicity and safety profiles requires further investigation. Assessing potential adverse effects, long-term safety, and therapeutic indices will be crucial in determining the viability of these compounds for clinical applications.

Q6: What analytical techniques are commonly employed in the characterization of 7-chloro-4-(piperazin-1-yl)quinoline derivatives?

A: Researchers utilize various spectroscopic and analytical methods for structural characterization. Common techniques include Infrared Spectroscopy (IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula []. Additionally, elemental analysis is often conducted to verify the compound's purity [].

Q7: Are there any computational studies on 7-chloro-4-(piperazin-1-yl)quinoline derivatives?

A: Yes, computational chemistry plays a significant role in understanding the activity of these compounds. Molecular docking studies, for instance, helped elucidate the binding mode of a 7-chloro-4-(piperazin-1-yl)quinoline derivative to the active site of VEGFR-II, providing insights into its inhibitory activity []. Such computational approaches can guide further optimization of these molecules for improved potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.